1,2,3,4-Tetrahydroquinolin-6-ol - 3373-00-0

1,2,3,4-Tetrahydroquinolin-6-ol

Catalog Number: EVT-320967
CAS Number: 3373-00-0
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroquinolin-6-ol and its derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been found to interact with various biological targets, leading to a range of potential therapeutic applications. The following analysis delves into the mechanism of action and applications of these compounds across different fields, as elucidated by recent research findings.

Synthesis Analysis
  • Multicomponent Imino Diels-Alder Reaction: This approach utilizes an imino Diels-Alder reaction catalyzed by Lewis acids like BiCl3 to construct the tetrahydroquinoline ring system from simpler starting materials, such as toluidine, N-vinylpyrrolidin-2-one, and substituted benzaldehydes. []
  • Reductive Alkylation: This method involves the reduction of a quinoline or dihydroquinoline precursor followed by alkylation at the nitrogen atom with suitable electrophiles. [, ]
  • Modifications of Existing Tetrahydroquinolines: Starting from a pre-existing tetrahydroquinoline scaffold, various chemical transformations can be employed to introduce or modify substituents, including the hydroxyl group at the 6-position. [, , , , , ]
Molecular Structure Analysis
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This modification is often utilized to modulate the compound's lipophilicity and other physicochemical properties. [, ]
  • Alkylation: The nitrogen atom in the tetrahydroquinoline ring can be alkylated with various electrophiles, leading to the introduction of diverse substituents. [, ]
  • Oxidation: The saturated ring can undergo oxidation under appropriate conditions, potentially leading to the formation of dihydroquinoline or quinoline derivatives. []
  • Halogenation: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of halogen atoms. [, , , ]
Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-6-ol derivatives is multifaceted, with several studies highlighting their interaction with different biological targets. For instance, 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have been shown to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of the neurotransmitter norepinephrine1. The selectivity of these inhibitors is attributed to their ability to engage in hydrogen-bond donor-type interactions within the PNMT active site, as well as their steric and electronic properties1. Additionally, 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their actions at adrenoceptors, revealing weak partial agonist activity at beta adrenoceptors and weak alpha adrenoceptor agonist activity2. The pharmacologic activity of stereoisomers of 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines has also been studied, demonstrating their role in inhibiting dopamine accumulation by rat brain slices and exhibiting lipolytic activity with isolated mouse fat cells4.

Physical and Chemical Properties Analysis

The introduction of various substituents on the tetrahydroquinoline scaffold can significantly alter the compound's lipophilicity, solubility, pKa, and other properties, impacting its pharmacokinetic profile and biological activity. [, , ]

Applications in Various Fields

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, 1,2,3,4-tetrahydroquinolin-6-ol derivatives have been explored for their anticancer properties. For example, 4-tetrazolyl-3,4-dihydroquinazoline derivatives have shown inhibitory effects on breast cancer cells, indicating their potential as anticancer agents3. Furthermore, novel 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as modulators of proteolytic cleavage of amyloid precursor proteins, with implications for the treatment of Alzheimer's disease5. These compounds have been found to stimulate the release of sAPPalpha and inhibit gamma-secretase, which may synergistically contribute to neuroprotective activities5.

Anti-Inflammatory and Anticancer Research

The anti-inflammatory properties of 1,2,3,4-tetrahydroquinolines have been investigated, with certain derivatives identified as potent inhibitors of NF-κB transcriptional activity, a key factor in inflammatory responses6. These compounds have also exhibited cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents6.

Neuropharmacology

Selective antagonism of the orexin 1 (OX1) receptor by tetrahydroisoquinoline-based antagonists has been proposed as a mechanism for the treatment of drug addiction7. The importance of the 6- and 7-positions on the tetrahydroisoquinoline ring has been emphasized, with 7-substituted derivatives showing potent OX1 antagonism7.

Cardiovascular Research

The interaction of 1,2,3,4-tetrahydroquinolin-6-ol derivatives with catechol O-methyltransferase (COMT) and their effects on norepinephrine release have been studied, revealing that certain structural modifications can significantly impact their biological activity8. These findings have implications for the development of cardiovascular drugs.

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

Compound Description: HTHQ is a potent antioxidant that has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease []. It reduces levels of 8-isoprostane, lipid oxidation products, and protein oxidation products. This decrease in oxidative stress leads to a reduction in pro-inflammatory cytokines and myeloperoxidase activity, along with a decrease in NF-κB expression. These changes improve motor coordination scores, increase tyrosine hydroxylase levels, and attenuate histopathological changes in brain tissue [].

N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 47)

Compound Description: Compound 47 is a potent and selective human neuronal nitric oxide synthase (nNOS) inhibitor []. It demonstrates good oral bioavailability (60%) and lacks hERG channel inhibition (IC₅₀ > 30 μM) []. This compound has shown efficacy in the Chung model of neuropathic pain and possesses a favorable safety profile, making it a promising preclinical development candidate [].

(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)

Compound Description: Compound 11 is a potent and selective class I histone deacetylase (HDAC) inhibitor []. It exhibits significant anti-proliferative and cytotoxic activity in colorectal cancer cells []. Mechanistically, it induces G2/M phase cell-cycle arrest, activates both intrinsic and extrinsic apoptotic pathways, alters Bcl-2 family protein expression, and inhibits survival signals (p-Akt, p-ERK) []. Additionally, Compound 11 suppresses motility, alters mesenchymal and epithelial marker expression by downregulating Akt, and shows anti-tumor activity in a HCT116 xenograft model [].

Bis(1,2,3,4-tetrahydroquinolin-6-yl)methane

Compound Description: Bis(1,2,3,4-tetrahydroquinolin-6-yl)methane is a symmetrical molecule with two 1,2,3,4-tetrahydroquinoline units linked by a methylene bridge []. The non-aromatic ring in each unit adopts a flattened-boat conformation [].

1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline

Compound Description: This compound exists in both cis and trans isomers and has been used to study the stereochemistry of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol derivatives [].

4,4,6-Trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones

Compound Description: This series of compounds represents a class of pyrrolo[3,2,1-ij]quinoline-1,2-diones with varying substituents (R) at the 8-position. These were synthesized via Stolle reaction using substituted 2,2,4-trimethyl-1,2-bis(tetra)hydroquinoline derivatives [].

4-Substituted 8-[(2-Benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines

Compound Description: This series of compounds was synthesized and investigated for their antiulcer activity. Some compounds, particularly 4-(N-allyl-N-methylamino)-1-ethyl-8-[(5-fluoro-6-methoxy-2-benzimidazolyl)sulfinylmethyl]-1-ethyl-1,2,3,4-tetrahydroquinoline, showed potent activity in various ulcer models in rats [].

Methyl 3,6-dihydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (TCI-CF-22-S)

Compound Description: TCI-CF-22-S is a novel compound isolated from Djulis (Chenopodium formosanum Koidz) []. This compound exhibited inhibitory activity against the formation of fatty oil droplets [].

Methyl 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (TCI-CF-23-S)

Compound Description: Similar to TCI-CF-22-S, TCI-CF-23-S is a novel compound isolated from Djulis (Chenopodium formosanum Koidz) []. TCI-CF-23-S also demonstrated inhibitory activity against the formation of fatty oil droplets [].

Properties

CAS Number

3373-00-0

Product Name

1,2,3,4-Tetrahydroquinolin-6-ol

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2

InChI Key

CTJSPUFGQNVJJP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)NC1

Synonyms

1,2,3,4-Tetrahydro-6-quinolinol; 6-Hydroxy-1,2,3,4-tetrahydroquinoline;

Canonical SMILES

C1CC2=C(C=CC(=C2)O)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.